molecular formula C20H19N5O2 B14371010 5-Amino-N~1~,N~3~-bis(4-aminophenyl)benzene-1,3-dicarboxamide CAS No. 91652-13-0

5-Amino-N~1~,N~3~-bis(4-aminophenyl)benzene-1,3-dicarboxamide

Cat. No.: B14371010
CAS No.: 91652-13-0
M. Wt: 361.4 g/mol
InChI Key: YNIYMHAEOZJPMR-UHFFFAOYSA-N
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Description

5-Amino-N~1~,N~3~-bis(4-aminophenyl)benzene-1,3-dicarboxamide is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its aromatic structure, which includes multiple amine and amide groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-N~1~,N~3~-bis(4-aminophenyl)benzene-1,3-dicarboxamide typically involves the reaction of 5-amino-1,3-benzenedicarboxylic acid with 4-aminobenzeneamine under specific conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the amide bonds .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the purification of starting materials, controlled reaction conditions, and subsequent purification of the final product. Techniques such as recrystallization and chromatography are often employed to ensure the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Amino-N~1~,N~3~-bis(4-aminophenyl)benzene-1,3-dicarboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Concentrated sulfuric acid for sulfonation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

5-Amino-N~1~,N~3~-bis(4-aminophenyl)benzene-1,3-dicarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-N~1~,N~3~-bis(4-aminophenyl)benzene-1,3-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound’s amine and amide groups allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-N~1~,N~3~-bis(4-aminophenyl)benzene-1,3-dicarboxamide is unique due to its specific arrangement of amine and amide groups, which confer distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.

Properties

CAS No.

91652-13-0

Molecular Formula

C20H19N5O2

Molecular Weight

361.4 g/mol

IUPAC Name

5-amino-1-N,3-N-bis(4-aminophenyl)benzene-1,3-dicarboxamide

InChI

InChI=1S/C20H19N5O2/c21-14-1-5-17(6-2-14)24-19(26)12-9-13(11-16(23)10-12)20(27)25-18-7-3-15(22)4-8-18/h1-11H,21-23H2,(H,24,26)(H,25,27)

InChI Key

YNIYMHAEOZJPMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)NC(=O)C2=CC(=CC(=C2)N)C(=O)NC3=CC=C(C=C3)N

Origin of Product

United States

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